
5-(phenylsulfonyl)-N-(2-thienylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(phenylsulfonyl)-N-(2-thienylmethyl)thiophene-2-carboxamide, also known as PTMTC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTMTC belongs to the class of thiophene derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cerebrovascular and Anticonvulsant Properties
5-(Phenylsulfonyl)thiophene derivatives have been studied for their cerebrovasodilatory and anticonvulsant effects. For instance, compounds in this class have demonstrated selective inhibition of carbonic anhydrase, leading to increased cerebral blood flow without significant diuresis. These effects are particularly pronounced in sulfones with halo substituents, highlighting their potential in treating cerebral ischemia and seizure disorders (Barnish et al., 1981).
Organic Synthesis and Arylation Techniques
In the realm of organic synthesis, these compounds have been utilized in palladium-catalyzed arylation processes. Specifically, thiophene derivatives substituted with SO2R groups undergo regiospecific arylation, leading to the formation of thiophene-3-sulfonic amides or esters. This technique offers a streamlined approach to synthesizing diverse arylated thiophene derivatives, useful in drug development and materials science (Bheeter et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of thiophenyl pyrazoles and isoxazoles featuring the phenylsulfonyl moiety has been explored for their antimicrobial and antifungal activities. Compounds synthesized through 1,3-dipolar cycloaddition methodology exhibited significant antibacterial activity against B. subtilis and antifungal activity against A. niger. This research underscores the potential of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Anticancer Applications
Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that these compounds exhibit potent cytotoxic activity against various human cancer cell lines. Certain derivatives demonstrated remarkable cytotoxicity along with low toxicity in normal human kidney cells, suggesting their utility as potential anticancer agents. The mechanism involves inducing apoptosis and arresting the cell cycle, highlighting the therapeutic promise of these compounds (Ravichandiran et al., 2019).
Nonlinear Optical Materials
Sulfone-substituted thiophene chromophores have been synthesized for their application in second-order nonlinear optics. These compounds exhibit efficient optical nonlinearities, high thermal stability, and good transparency, making them suitable for use as nonlinear optical materials. The research into these materials is driven by the need for efficient and stable components for optical data processing and telecommunications (Chou et al., 1996).
Propiedades
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDSPZTJBYFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)
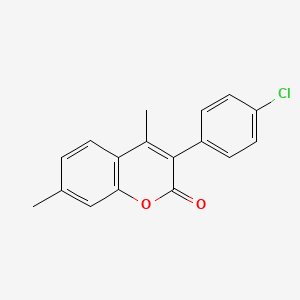
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2873603.png)
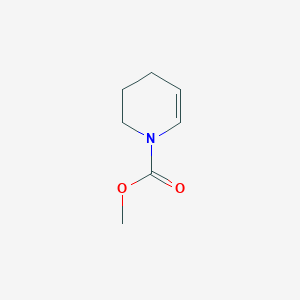
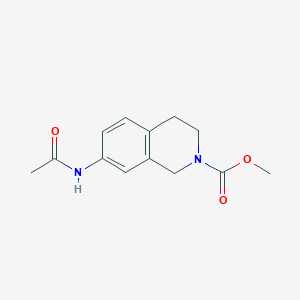
![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)
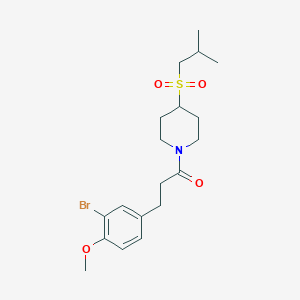

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

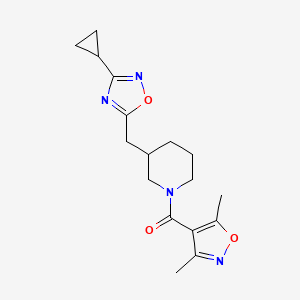
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)